tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate
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Overview
Description
tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate is a compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their versatility and stability. This particular compound is characterized by the presence of a tert-butyl group, a dimethylamino group, and a carbamate moiety, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate can be achieved through several methods. One common approach involves the reaction of tert-butyl carbamate with a suitable alkylating agent under basic conditions. For instance, the reaction of tert-butyl carbamate with 3-(dimethylamino)-3-oxopropyl chloride in the presence of a base such as sodium hydride or potassium carbonate can yield the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The dimethylamino group can enhance the compound’s binding affinity to its targets, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the dimethylamino and oxopropyl groups.
tert-Butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: Another carbamate with a different substitution pattern, used in the synthesis of azetidine and piperidine carbamates.
Uniqueness
tert-Butyl (3-(dimethylamino)-3-oxopropyl)(methyl)carbamate is unique due to the presence of both the dimethylamino and oxopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research .
Properties
Molecular Formula |
C11H22N2O3 |
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Molecular Weight |
230.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(dimethylamino)-3-oxopropyl]-N-methylcarbamate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13(6)8-7-9(14)12(4)5/h7-8H2,1-6H3 |
InChI Key |
CTVUZLBLVHKDKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCC(=O)N(C)C |
Origin of Product |
United States |
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